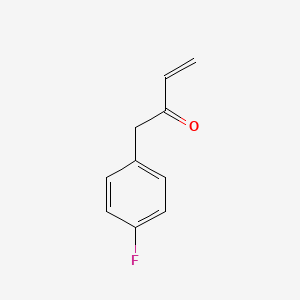

1-(4-Fluorophenyl)but-3-en-2-one

Overview

Description

1-(4-Fluorophenyl)but-3-en-2-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. The process involves the reaction of fluorinated benzaldehydes with phosphoranes. The reaction typically proceeds under mild conditions and yields the desired product efficiently .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and cerium chloride in methanol are used for Luche reduction.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 4-(fluorophenyl)but-3-en-2-ol.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Fluorophenyl)but-3-en-2-one serves as a versatile building block in the synthesis of complex organic molecules. Its applications span various scientific disciplines:

- Chemistry It is employed as a reagent in oxidation, reduction, and substitution reactions. It is also used in the synthesis of fluorinated phenylbut-3-en-2-ols .

- Biology This compound is valuable in the study of enzyme inhibitors and receptor binding assays.

- Industry It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

- Antimicrobial Activity It demonstrates antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Anticancer Properties The compound shows cytotoxic effects on cancer cell lines, including breast and colon cancer cells. It induces apoptosis in MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

The mechanisms of action underlying these biological activities include:

- Reactive Oxygen Species (ROS) Generation The compound induces oxidative stress in target cells, leading to apoptosis, particularly in cancer cells.

- Enzyme Inhibition It inhibits key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory and anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed that concentrations above 10 µM significantly increased the percentage of apoptotic cells compared to the control group, suggesting its potential as an effective anticancer drug.

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, including the Friedel-Crafts acylation reaction, where 4-fluorobenzene reacts with but-3-en-1-one in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The compound undergoes oxidation, reduction, and substitution reactions. Oxidation can yield carboxylic acids or ketones, reduction reactions typically produce alcohols or amines, and substitution reactions can lead to the formation of various derivatives, including halogenated compounds or esters.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. This reactivity underlies its potential as an enzyme inhibitor and its role in various biochemical pathways.

Comparison with Similar Compounds

(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound is similar in structure but has additional fluorine atoms, enhancing its nonlinear optical properties.

4-(Fluorophenyl)but-3-en-2-ol: A reduced form of 1-(4-Fluorophenyl)but-3-en-2-one, used as a precursor for other fluorinated derivatives.

Uniqueness: this compound stands out due to its specific fluorine substitution pattern, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a versatile building block make it a valuable compound in scientific research and industrial applications.

Biological Activity

1-(4-Fluorophenyl)but-3-en-2-one, also known as 4-fluorobut-3-en-2-one, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a conjugated enone system. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of fluorinated compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential . Additionally, it has been suggested that the fluorine substitution may enhance the compound's ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.

The exact mechanism of action for this compound remains under investigation. However, studies suggest that it may act through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes within microbial cells or cancer cells.

- Interaction with Cellular Receptors : The compound could potentially bind to specific receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several fluorinated compounds, including derivatives similar to this compound. Results indicated a notable reduction in bacterial colony counts when exposed to these compounds, suggesting a concentration-dependent effect .

Study 2: Anticancer Activity

A separate investigation highlighted the effect of this compound on human breast cancer cell lines. The compound was shown to induce significant apoptosis through mitochondrial pathway activation, with IC50 values indicating potent activity at micromolar concentrations .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 1-(4-Fluorophenyl)but-3-en-2-one?

A widely used method involves Friedel-Crafts acylation , where 4-fluorophenylacetyl chloride reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the α,β-unsaturated ketone moiety . Alternatively, Claisen-Schmidt condensation between 4-fluorobenzaldehyde and acetone under basic conditions can yield the enone structure, though regioselectivity must be controlled using phase-transfer catalysts or microwave-assisted synthesis . Purity is typically verified via HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR).

Q. How is X-ray crystallography applied to confirm the structural configuration of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in ethanol/water), and data collection is performed at ~295 K with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL for refinement) is employed to solve the structure, achieving R-factors <0.06 for high-resolution data. Key parameters include bond lengths (e.g., C=C: ~1.33 Å, C=O: ~1.22 Å) and torsion angles to confirm the enone geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 6.3–6.5 ppm (vinyl protons), and δ 2.1–2.3 ppm (methyl ketone).

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

- UV-Vis : λ_max ~240–260 nm (π→π* transition of the enone system).

Contradictions in literature data (e.g., chemical shift variations) often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities; cross-validation with mass spectrometry (ESI-MS: [M+H]⁺ = 178.06) is recommended .

Advanced Research Questions

Q. How can computational chemistry (DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in photochemical applications.

- Electrostatic Potential Maps : Fluorine substituents enhance electrophilicity at the carbonyl carbon.

- Nonlinear Optical (NLO) Properties : Hyperpolarizability (β) values suggest potential in optoelectronics. Software like Gaussian 09 and visualization tools (Mercury CSD) are used .

Q. What strategies resolve contradictions in reaction yields reported for derivatives of this compound?

Discrepancies often stem from:

- Catalyst Loading : Excess AlCl₃ in Friedel-Crafts acylation can lead to side reactions (e.g., over-acylation).

- Solvent Polarity : Polar aprotic solvents (DMF) improve enone formation but may reduce regioselectivity.

- Temperature Control : Microwave-assisted synthesis (100°C, 30 min) enhances yield (>80%) compared to conventional heating (60°C, 6 hr) .

Q. How does the fluorine substituent influence the compound’s reactivity in Diels-Alder reactions?

The electron-withdrawing fluorine group increases the electrophilicity of the α,β-unsaturated ketone, accelerating cycloaddition with dienes (e.g., cyclopentadiene). Regioselectivity follows the "ortho effect," favoring endo transition states. Kinetic studies (monitored via ¹⁹F NMR) show a 2.5-fold rate enhancement compared to non-fluorinated analogs .

Q. What crystallographic databases and tools are essential for comparing structural analogs?

- Cambridge Structural Database (CSD) : Search for analogs using ConQuest (query: fluorophenyl + enone).

- Mercury CSD : Visualize packing motifs (e.g., π-stacking distances ~3.5 Å) and calculate void volumes for cocrystal screening.

- Mogul : Validate bond geometries against known structures to identify outliers .

Properties

IUPAC Name |

1-(4-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEZODIMVODHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610749 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860642-35-9 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.